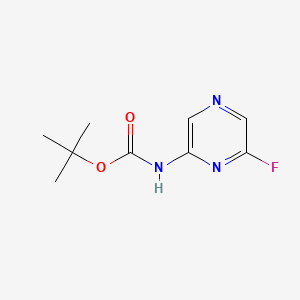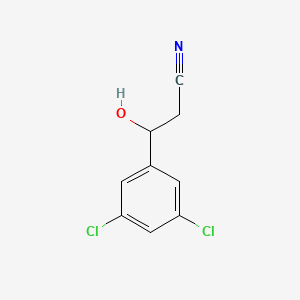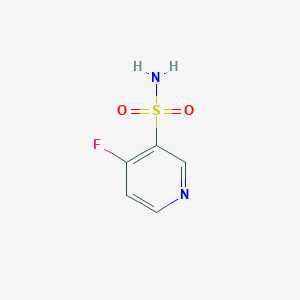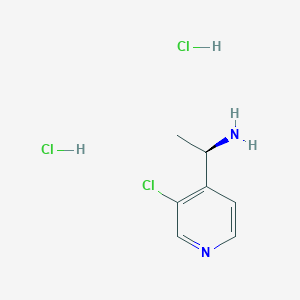![molecular formula C10H19NO B13508604 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol is a compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound features a bicyclic ring system with a nitrogen atom, making it a significant scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods may vary, but they typically focus on optimizing yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bicyclic ring system or the hydroxyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters . Additionally, it has industrial applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol involves its interaction with specific molecular targets in the body. The compound’s bicyclic structure allows it to bind to receptors and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol can be compared to other tropane alkaloids such as atropine, cocaine, and scopolamine. While these compounds share a similar bicyclic structure, they differ in their functional groups and biological activities. For example, atropine is used as an anticholinergic agent, while cocaine is a potent stimulant with local anesthetic properties . The unique structural features of this compound contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7(12)4-8-5-9-2-3-10(6-8)11-9/h7-12H,2-6H2,1H3 |
InChI Key |
KKLNAJIAZORMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CCC(C1)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




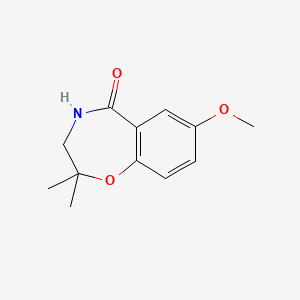

![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

